1-Bromo-3-(cyclopentylthio)benzene
Description
1-Bromo-3-(cyclopentylthio)benzene (CAS: 248269-97-8) is a brominated aromatic compound featuring a cyclopentylthio (-S-cyclopentyl) substituent at the meta position relative to the bromine atom. Its molecular formula is C₁₁H₁₃BrS, with a molar mass of 257.19 g/mol. Predicted physical properties include a density of 1.41 g/cm³ and a boiling point of 320.6°C . The cyclopentylthio group contributes to its steric bulk and moderate polarity, distinguishing it from other benzene derivatives with sulfonyl, alkoxy, or halogen-based substituents. This compound is of interest in organic synthesis and medicinal chemistry, particularly in the development of inhibitors and catalysts, though specific applications remain less documented in publicly available literature.
Properties
IUPAC Name |
1-bromo-3-cyclopentylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrS/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQHNTZNSOTOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(cyclopentylthio)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(cyclopentylthio)benzene. The bromination reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution reaction .
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-(cyclopentylthio)benzene is reacted with a brominating agent in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(cyclopentylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The cyclopentylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the thiol form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the compound.
Scientific Research Applications
1-Bromo-3-(cyclopentylthio)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopentylthio)benzene involves its interaction with various molecular targets and pathways. The bromine atom and the cyclopentylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Sulfonyl groups (e.g., -SO₂CF₃) enhance polarity and hydrogen-bonding capacity compared to thioethers (-S-cyclopentyl), influencing solubility and biological activity .
Physical and Chemical Properties
Boiling Points and Density
- 1-Bromo-3-(cyclopentylthio)benzene : Boiling point = 320.6°C; Density = 1.41 g/cm³ .
- 1-Bromo-3-(trifluoromethylsulfonyl)benzene : Higher polarity suggests a higher boiling point than cyclopentylthio analogs, though experimental data is unavailable .
- 1-Bromo-3-(benzyloxy)benzene : Lower density (~1.3–1.4 g/cm³) inferred from similar alkoxy-substituted benzenes .
Reactivity
- Thioethers vs. Sulfonyl Groups : The cyclopentylthio group in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, whereas pre-existing sulfonyl derivatives (e.g., -SO₂CF₃) are chemically stable under oxidative conditions .
- Nucleophilic Substitution : Bromine at the meta position is less reactive toward SNAr (nucleophilic aromatic substitution) compared to para-substituted analogs, as seen in synthesis attempts of zirconacyclopentadienes .
Biological Activity
1-Bromo-3-(cyclopentylthio)benzene is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its structure features a bromine atom and a cyclopentylthio group attached to a benzene ring, which influences its reactivity and biological interactions.
- Molecular Formula : C10H11BrS
- CAS Number : 2051-99-2
- Molecular Weight : 241.16 g/mol
Synthesis
The synthesis of this compound typically involves the bromination of 3-(cyclopentylthio)benzene using bromine in the presence of a catalyst. This reaction can be optimized through various conditions to enhance yield and purity.
The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets, including enzymes and receptors. The presence of the bromine atom can enhance electrophilicity, allowing for nucleophilic attacks by biological molecules.
Case Studies
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of brominated benzene compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Some studies have explored the anticancer effects of thioether-containing compounds. For example, thioether derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Bromo-2-(cyclopentylthio)benzene | C10H11BrS | Moderate antimicrobial activity |
| 1-Bromo-4-(cyclopentylthio)benzene | C10H11BrS | Anticancer properties noted |
| 1-Bromo-3-thiophenol | C6H5BrS | Antioxidant activity |
Pharmacological Studies
Recent pharmacological studies have focused on the potential of this compound as a lead compound for drug development. In vitro studies have demonstrated its ability to inhibit specific enzymes linked to disease pathways, positioning it as a candidate for further investigation in therapeutic applications.
Toxicological Assessment
Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary assessments indicate low acute toxicity levels; however, chronic exposure studies are necessary to evaluate long-term effects on human health and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
